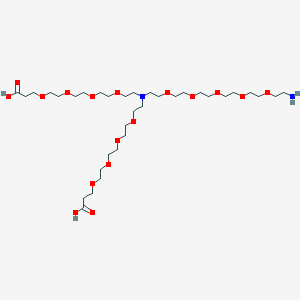

![molecular formula C15H12N6O B609499 3-[(6-Ethynyl-9H-purin-2-yl)amino]benzeneacetamide CAS No. 1507367-00-1](/img/structure/B609499.png)

3-[(6-Ethynyl-9H-purin-2-yl)amino]benzeneacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

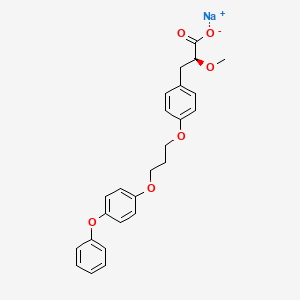

“3-[(6-Ethynyl-9H-purin-2-yl)amino]benzeneacetamide” is a potent and reversible NIMA related kinase 2 (Nek2) inhibitor . It has a molecular formula of C15H12N6O and a molecular weight of 292.302 . It is also known as NCL 00017509 .

Synthesis Analysis

The synthesis of 6-ethynylpurines, which includes “3-[(6-Ethynyl-9H-purin-2-yl)amino]benzeneacetamide”, involves capturing a cysteine residue (Cys22) close to the catalytic domain of the protein kinase Nek2 . The crystal structure of the non-covalent inhibitor 3-((6-cyclohexylmethoxy-7H-purin-2-yl)amino)benzamide in complex with Nek2 indicated that replacing the alkoxy with an ethynyl group places the terminus of the alkyne close to Cys22 .Molecular Structure Analysis

The molecular structure of “3-[(6-Ethynyl-9H-purin-2-yl)amino]benzeneacetamide” is characterized by the presence of an ethynyl group attached to a purine ring, which is further linked to a benzene ring through an amino group .Chemical Reactions Analysis

The mode of inhibition of Nek2 by “3-[(6-Ethynyl-9H-purin-2-yl)amino]benzeneacetamide” is time-dependent, not reversed by the addition of ATP, and negated by site-directed mutagenesis of Cys22 to alanine . Replacement of the ethynyl group by ethyl or cyano abrogates activity .Physical And Chemical Properties Analysis

“3-[(6-Ethynyl-9H-purin-2-yl)amino]benzeneacetamide” is a solid compound with a molecular weight of 292.3 . It is soluble to 100mM in DMSO .Aplicaciones Científicas De Investigación

Nek2 Kinase Inhibition

NCL00017509 is a potent and reversible NIMA related kinase 2 (Nek2) inhibitor . Nek2 is a protein kinase that plays a crucial role in cell cycle regulation, particularly in the process of mitosis . By inhibiting Nek2, NCL00017509 can induce increased mitotic abnormalities and delay .

Anti-Cancer Applications

NCL00017509 has shown potential in cancer treatment. In mice bearing pancreatic tumors, NCL00017509 decreases PD-L1 expression and induces an anticancer immune response . This suggests that NCL00017509 could be used to enhance the body’s immune response against cancer cells.

Cell Cycle Regulation

The compound has been found to induce a delay in the mitotic phase of the cell cycle . This could potentially be used to control the proliferation of cells, which is particularly relevant in the context of diseases characterized by uncontrolled cell growth, such as cancer.

Covalent Inhibition of Nek2

Research has shown that NCL00017509 acts as a covalent inhibitor of Nek2 . This means that it forms a covalent bond with the kinase, leading to irreversible inhibition. This property could be exploited for the development of more potent and selective kinase inhibitors.

Selectivity for Nek2 over Other Kinases

NCL00017509 has been found to exhibit a high degree of selectivity for Nek2 over other kinases . This selectivity is crucial in drug development, as it allows for targeted treatment with fewer off-target effects.

Potential for Drug Development

Given its potency, selectivity, and the fact that it is cell-permeable and active in vivo , NCL00017509 has the potential to be developed into a drug for treating diseases associated with Nek2, such as certain types of cancer.

Mecanismo De Acción

Target of Action

The primary target of NCL00017509 is the NIMA related kinase 2 (Nek2) . Nek2 is a cell cycle-regulated protein kinase involved in the regulation of centrosome separation and bipolar spindle formation in mitotic cells .

Mode of Action

NCL00017509 acts as a potent and reversible inhibitor of Nek2 . It binds to Nek2 and inhibits its activity, which leads to increased mitotic abnormalities and mitotic delay .

Biochemical Pathways

By inhibiting Nek2, NCL00017509 affects the normal progression of the cell cycle. The inhibition of Nek2 leads to abnormalities in mitosis, a crucial phase of the cell cycle .

Pharmacokinetics

It is known that the compound is soluble in dmso up to 100 mm . This solubility suggests that NCL00017509 could be well-absorbed and distributed in the body, but further studies are needed to confirm its ADME properties.

Result of Action

The inhibition of Nek2 by NCL00017509 results in increased mitotic abnormalities and mitotic delay . In mice bearing pancreatic tumors, NCL00017509 has been shown to decrease PD-L1 expression and induce an anticancer immune response .

Direcciones Futuras

“3-[(6-Ethynyl-9H-purin-2-yl)amino]benzeneacetamide” has shown promising results as a selective inhibitor of Nek2 . It has the attributes of a drug-like compound with good aqueous solubility, no inhibition of hERG at 25 μM, and a good stability profile in human liver microsomes . Therefore, 6-ethynylpurines, including “3-[(6-Ethynyl-9H-purin-2-yl)amino]benzeneacetamide”, are promising agents for cancer treatment .

Propiedades

IUPAC Name |

2-[3-[(6-ethynyl-7H-purin-2-yl)amino]phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N6O/c1-2-11-13-14(18-8-17-13)21-15(20-11)19-10-5-3-4-9(6-10)7-12(16)22/h1,3-6,8H,7H2,(H2,16,22)(H2,17,18,19,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJQGLUJHMXCLQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C2C(=NC(=N1)NC3=CC=CC(=C3)CC(=O)N)N=CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(6-Ethynyl-9H-purin-2-yl)amino]benzeneacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

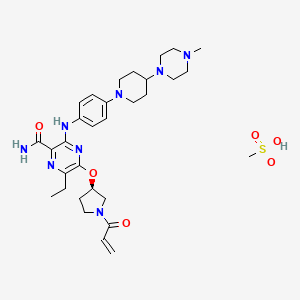

![2,3-Dihydro-3-oxo-2-(tetrahydro-2H-pyran-4-yl)-N-[[4-(trifluoromethoxy)phenyl]methyl]-1H-isoindole-1-carboxamide](/img/structure/B609423.png)